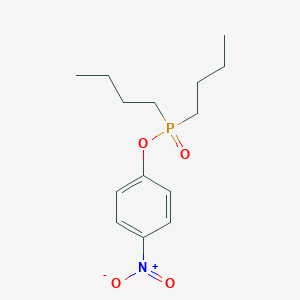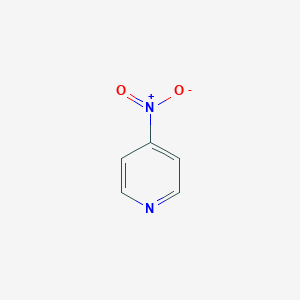![molecular formula C8H15N B072785 Bicyclo[2.2.2]octan-1-amine CAS No. 1193-42-6](/img/structure/B72785.png)
Bicyclo[2.2.2]octan-1-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bicyclo[2.2.2]octan-1-amine derivatives involves several key strategies, including deamination reactions, which evidence for classical precursors of non-classical carbonium ions has been investigated. Such processes demonstrate the complex nature of synthesizing this compound and its derivatives, highlighting the chemical intricacy of its molecular structure (Maskill & Wilson, 1984).
Molecular Structure Analysis
The molecular structure of bicyclo[2.2.2]octan-1-amine features a compact bicyclic arrangement, which significantly influences its chemical reactivity and physical properties. This structure forms the basis for its applications in synthesizing more complex molecular entities, offering unique challenges and opportunities for chemical modifications.
Chemical Reactions and Properties
Bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including deaminative processes that lead to the formation of structurally diverse products. These reactions are often influenced by the bicyclic structure and the presence of the amine group, which can undergo nucleophilic substitution and other transformations, contributing to the synthesis of novel compounds (Maskill & Wilson, 1984).
Wissenschaftliche Forschungsanwendungen
Deamination Studies : Bicyclo[2.2.2]octan-1-amine has been investigated for its deamination reactions. These reactions provide insights into the formation and behavior of classical and non-classical carbonium ions, which are important in organic chemistry and synthesis (Maskill & Wilson, 1984).
Synthesis of Biologically Active Molecules : The compound is used in the synthesis of small heterocyclic amines like 1,3‐diaza‐bicyclo[3.2.2]nonane, which are key components of biologically active molecules. A study demonstrated the use of Bicyclo[2.2.2]octan-1-amine in Beckmann rearrangement under microwave irradiation to synthesize these molecules (Curtis et al., 2006).
Development of Chiral Catalysts : Bicyclo[2.2.2]octan-1-amine derivatives, such as 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid, have been used in developing chiral constrained bridged scaffolds for foldamers and chiral catalysts. These have applications in organic and bioorganic chemistry (Milbeo et al., 2021).
Antiprotozoal Activities : New derivatives of Bicyclo[2.2.2]octan-1-amine have been synthesized and tested for antiprotozoal activities against organisms causing malaria and sleeping sickness. This research contributes to the development of new therapeutic agents (Weis & Seebacher, 2009).
Electrochemical Applications : The molecular structure of amines like Bicyclo[2.2.2]octan-1-amine has been studied for modulating the electrochemical properties of certain membranes, which is significant in material science and engineering (Filpi et al., 2013).
Neuropharmacology : The compound has been studied as an inhibitor of uptake into serotonin neurons, which is important in understanding and developing treatments for various neurological disorders (Fuller et al., 1978).
Selective Dechloroacetylation : Bicyclo[2.2.2]octan-1-amine has been used as a selective dechloroacetylation reagent, which is important in the field of synthetic organic chemistry, particularly in carbohydrate synthesis (Lefeber et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Bicyclobutanes, which are among the most highly strained isolable organic compounds, have been used as intriguing building-blocks in organic chemistry . Their heightened reactivity has been exploited in numerous creative synthetic strategies, often going hand-in-hand with the development of more practical routes for their synthesis . This suggests that similar strategies could potentially be applied to other highly strained compounds like Bicyclo[2.2.2]octan-1-amine in the future.
Eigenschaften
IUPAC Name |
bicyclo[2.2.2]octan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLQDVVELGHZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338616 | |
| Record name | Bicyclo[2.2.2]octan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octan-1-amine | |
CAS RN |
1193-42-6 | |
| Record name | Bicyclo[2.2.2]octan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


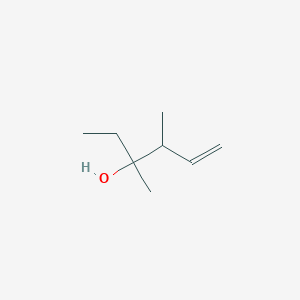
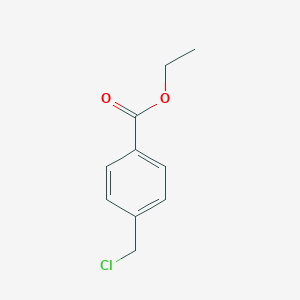
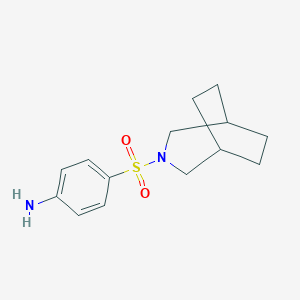
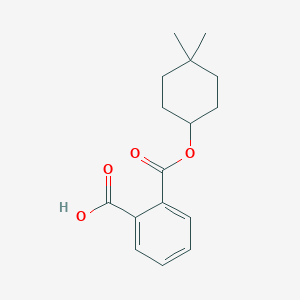


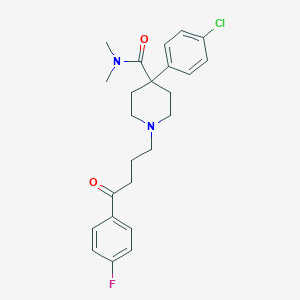
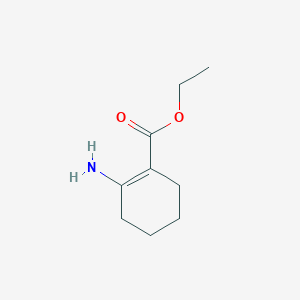
![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
